Product packaging for 9-Hydroxy muraglitazar(Cat. No.:CAS No. 875430-27-6)

9-Hydroxy muraglitazar

Cat. No.: B12777035
CAS No.: 875430-27-6
M. Wt: 532.5 g/mol
InChI Key: UACPJKHKQTVBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Hydroxy muraglitazar is a identified human metabolite of the investigational drug muraglitazar . Muraglitazar is a novel, potent, and selective dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist that was under development for the treatment of type 2 diabetes mellitus, mixed dyslipidemia, and metabolic syndrome . As a dual agonist, its primary mechanism of action involves activating both PPARα and PPARγ receptors . Activation of PPARγ confers potent insulin-sensitizing effects on liver and muscle tissue, leading to improved glycemic control and improved beta-cell function . Concurrent activation of PPARα results in a favorable lipid profile, characterized by a substantial reduction in triglycerides, a modest decrease in LDL cholesterol, and an increase in HDL cholesterol . Despite demonstrating efficacy in improving both glycemic and lipid parameters in Phase III clinical trials, further development of muraglitazar was terminated due to concerns over an increased risk of major adverse cardiovascular events, including congestive heart failure . Consequently, this compound is offered as a reference standard for research purposes only. It is a critical tool for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, enabling investigations into the metabolic pathways and pharmacokinetic profiles of muraglitazar . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H28N2O8 B12777035 9-Hydroxy muraglitazar CAS No. 875430-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

875430-27-6

Molecular Formula

C29H28N2O8

Molecular Weight

532.5 g/mol

IUPAC Name

2-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid

InChI

InChI=1S/C29H28N2O8/c1-19-27(30-28(38-19)21-6-4-3-5-7-21)25(32)18-37-23-10-8-20(9-11-23)16-31(17-26(33)34)29(35)39-24-14-12-22(36-2)13-15-24/h3-15,25,32H,16-18H2,1-2H3,(H,33,34)

InChI Key

UACPJKHKQTVBSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC)O

Origin of Product

United States

Biotransformation Pathways and Enzymatic Mechanisms of 9 Hydroxy Muraglitazar Formation

Oxidative Metabolism of Muraglitazar (B1676866) Precursors

Oxidative metabolism represents a key initial step (Phase I) in the biotransformation of muraglitazar. This phase introduces or exposes functional groups, such as hydroxyl (-OH) groups, on the parent molecule, preparing it for subsequent (Phase II) conjugation reactions.

The hydroxylation of muraglitazar is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-thiolate monooxygenases responsible for the metabolism of a vast array of xenobiotics. These enzymes facilitate the insertion of a single oxygen atom into the substrate, a critical reaction in modifying its biological activity and solubility.

In vitro studies have demonstrated that the oxidative metabolism of muraglitazar is not reliant on a single enzyme but is mediated by several CYP isoforms. Research confirms that muraglitazar is a substrate for multiple CYPs, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 slideshare.net.

While it is challenging to determine the exact percentage contribution of each individual isoform to the total oxidation, studies indicate that the CYP2C family of enzymes and the CYP3A4 isoform are the principal contributors to the oxidative pathways of muraglitazar slideshare.net. The involvement of multiple enzymes suggests that the clearance of muraglitazar is less likely to be significantly impacted by polymorphisms or inhibition of a single CYP enzyme.

Contributions of CYP450 Isoforms to Muraglitazar Oxidation
CYP450 IsoformRole in Muraglitazar OxidationSignificance of Contribution
CYP2C8Metabolizes MuraglitazarMajor Contributor (as part of CYP2C family)
CYP2C9Metabolizes MuraglitazarMajor Contributor (as part of CYP2C family)
CYP2C19Metabolizes MuraglitazarContributor
CYP2D6Metabolizes MuraglitazarContributor
CYP3A4Metabolizes MuraglitazarMajor Contributor

The enzymatic action of CYP450 isoforms exhibits positional selectivity, meaning that hydroxylation occurs at specific, chemically favored positions on the muraglitazar molecule. One such identified oxidative metabolite is formed by the hydroxylation of the methyl group on the oxazole (B20620) ring, yielding a hydroxymethyl moiety. This specific metabolite has been identified as Muraglitazar Metabolite M10, also known as 12-Hydroxy Muraglitazar nih.gov. The formation of this distinct metabolite underscores the regioselectivity of the CYP-mediated oxidation process, targeting a specific site on the complex parent structure for modification.

Role of Cytochrome P450 Monooxygenases in Muraglitazar Hydroxylation

Conjugation Pathways of Muraglitazar and its Hydroxylated Metabolites

Following Phase I oxidation, muraglitazar and its hydroxylated metabolites undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the functional groups on the drug or its metabolites, which significantly increases their water solubility and facilitates their excretion from the body.

Glucuronidation is the primary Phase II metabolic pathway for muraglitazar slideshare.net. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate.

Comparative Metabolic Profiling and Disposition of 9 Hydroxy Muraglitazar in Research Models

In Vitro Metabolic Stability and Metabolite Generation in Microsomal and Recombinant Enzyme Systems

The in vitro metabolism of muraglitazar (B1676866), the parent compound of 9-Hydroxy muraglitazar, is characterized by extensive phase I and phase II biotransformations. Hydroxylation, a primary phase I oxidative reaction, leads to the formation of hydroxylated metabolites, including this compound. The subsequent metabolic fate of these hydroxylated metabolites is predominantly governed by phase II conjugation reactions, specifically glucuronidation.

Studies utilizing human liver microsomes have demonstrated that the oxidative metabolism of muraglitazar is mediated by multiple cytochrome P450 (CYP) enzymes. The primary contributors to this process are members of the CYP2C and CYP3A subfamilies. While specific kinetic parameters for the metabolism of this compound are not extensively detailed in the public domain, the general pathway involves its formation via CYP-mediated oxidation of muraglitazar and its subsequent elimination through glucuronidation.

The glucuronidation of muraglitazar and its oxidative metabolites is a significant clearance pathway. In vitro studies with human liver microsomes have shown that multiple UDP-glucuronosyltransferase (UGT) enzymes are involved in this conjugation process.

The table below summarizes the key metabolic pathways and enzyme systems involved in the generation and subsequent metabolism of hydroxylated metabolites of muraglitazar, such as this compound.

Metabolic PathwayEnzyme SystemDescription
Phase I: Oxidation (Hydroxylation) Cytochrome P450 (CYP)Formation of hydroxylated metabolites, including this compound, from the parent compound, muraglitazar. Key enzymes involved are from the CYP2C and CYP3A families.
Phase II: Conjugation (Glucuronidation) UDP-glucuronosyltransferase (UGT)Conjugation of hydroxylated metabolites with glucuronic acid, forming more polar glucuronide conjugates that are readily excretable.

In Vivo Disposition and Metabolite Excretion in Preclinical Animal Models

The disposition and excretion of muraglitazar and its metabolites have been investigated in several preclinical animal models, providing a comparative understanding of its metabolic fate across different species.

Research has consistently shown that the metabolic pathways of muraglitazar are qualitatively similar in rats, dogs, and monkeys. nih.govdoi.orgresearchgate.net In all these species, the primary metabolic routes are oxidation (leading to metabolites like this compound) and subsequent glucuronidation. nih.govdoi.orgresearchgate.net This conservation of metabolic pathways across preclinical models suggests that they are generally representative of the metabolic processes that may occur in humans.

The major drug-related components found in the bile of these animal models are the glucuronide conjugates of muraglitazar and its oxidative metabolites. nih.govdoi.org This indicates that after formation, this compound is efficiently conjugated and then transported into the bile for elimination from the body.

The following table presents a summary of the excretion of radiolabeled muraglitazar in different preclinical species, highlighting the primary role of fecal (biliary) excretion.

SpeciesRoute of ExcretionPercentage of Administered Dose
Rat Feces~87.7%
Urine<5%
Dog Feces~89.0%
Urine<5%
Monkey Feces~80.4%
Urine<5%

Data represents the percentage of a radiolabeled dose of muraglitazar recovered in excreta. doi.org

The data clearly indicates that for all three species, the vast majority of the administered dose is excreted via the feces, which is indicative of biliary elimination being the principal clearance mechanism for muraglitazar and its metabolites. The low levels of radioactivity recovered in the urine further underscore the minimal contribution of renal excretion to the elimination of these compounds. nih.govdoi.org

Pharmacological and Biological Activities of 9 Hydroxy Muraglitazar

Evaluation of Peroxisome Proliferator-Activated Receptor Agonist Activity

The interaction with and activation of PPARs are the primary mechanisms through which muraglitazar (B1676866) and its derivatives exert their metabolic effects.

Muraglitazar undergoes significant metabolism in humans, with major metabolic pathways including aliphatic and aryl hydroxylation, as well as O-demethylation. researchgate.net Studies have identified at least 16 oxidative metabolites in human samples, with hydroxylated and O-demethylated forms (designated as M5, M10, M11, M14, and M15) being the most prominent. nih.gov

While the specific binding affinities for each individual hydroxylated metabolite, including 9-Hydroxy muraglitazar, are not detailed in publicly available research, a crucial study on the comparative metabolism of muraglitazar concluded that the metabolites, in general, exhibit significantly reduced activity as PPARα and PPARγ activators when compared to the parent drug. nih.gov This suggests that the hydroxylation process, a key step in its biotransformation, diminishes the affinity of the resulting molecules for both PPAR isoforms.

Table 1: Identified Human Oxidative Metabolites of Muraglitazar

Metabolite Category Specific Metabolites Identified
Hydroxylation M10, M11, M14, M15
O-demethylation M5
Other Oxidative Modifications M1-M4, M6-M9, M12, M16, M8a

Source: Adapted from structural elucidation studies. nih.gov

PPAR-mediated gene transactivation is the process by which PPAR agonists regulate the expression of target genes involved in metabolic pathways. The parent compound, muraglitazar, is a potent stimulator of both human PPARα and PPARγ-mediated gene expression, with EC50 values for transactivation of 0.32 µmol/L and 0.11 µmol/L, respectively. diabetesjournals.org

Given the finding that the oxidative metabolites of muraglitazar possess greatly reduced activity as PPAR activators, it follows that their ability to induce PPAR-mediated gene transactivation would also be substantially attenuated. nih.gov Specific quantitative data on the gene transactivation potential of this compound or other individual hydroxylated metabolites are not available in the reviewed scientific literature. The reduced receptor activity strongly implies a correspondingly diminished capacity to modulate the expression of PPAR target genes.

The available evidence consistently points to the superior PPAR agonist activity of the parent compound, muraglitazar, when compared to its metabolites. The extensive metabolism of muraglitazar, particularly through oxidation and glucuronidation, appears to be a detoxification or inactivation pathway. Research has shown that the resulting metabolites have "greatly reduced activity" as PPARα/γ activators relative to muraglitazar itself. nih.gov

This indicates that while muraglitazar is a potent dual agonist, its pharmacological effects are primarily driven by the parent molecule before it undergoes significant metabolic breakdown. The hydroxylated derivatives, including by inference this compound, are considered to be pharmacologically less active.

Source: Based on findings from comparative metabolism studies. nih.gov

Cellular Responses and Molecular Effects in In Vitro Systems

Investigations into the cellular and molecular effects of these compounds provide insight into their functional consequences at a biological level.

The parent compound, muraglitazar, demonstrates clear effects on adipocyte differentiation, a process largely mediated by PPARγ activation. In 3T3-L1 pre-adipocyte cell lines, muraglitazar has been shown to induce differentiation into mature, triglyceride-loaded adipocytes, showcasing its potent PPARγ activity. nih.gov

However, there is a lack of specific studies investigating the direct effects of this compound or other isolated hydroxylated metabolites on adipocyte differentiation or lipid metabolism in cell lines. Based on their significantly reduced PPARγ activity, it is scientifically reasonable to predict that these metabolites would have a substantially weaker effect on promoting adipogenesis compared to the parent compound, muraglitazar. nih.gov

Muraglitazar treatment has been shown to modulate the expression of numerous PPAR target genes that are critical for regulating glucose and lipid metabolism in tissues like white adipose tissue and the liver. nih.gov In human skeletal muscle, muraglitazar increased the mRNA levels of genes involved in adiponectin signaling (AdipoR1, AdipoR2), energy sensing (AMPK), and mitochondrial function and fat oxidation. nih.gov

Specific research on the modulation of gene expression profiles by this compound has not been identified. The general finding that muraglitazar's metabolites have markedly reduced PPAR activity suggests that their impact on the expression of these metabolic regulatory genes would be minimal compared to the parent drug. nih.gov The primary driver for changes in the expression of genes associated with improved insulin (B600854) sensitivity and lipid metabolism is the unmetabolized muraglitazar.

Table of Mentioned Compounds

Compound Name
This compound
Muraglitazar
Pioglitazone

Structure Activity Relationship Studies of Hydroxylated Muraglitazar Metabolites

Investigation into the Impact of Hydroxylation at the 9-Position on Receptor Binding and Biological Efficacy

Research on the biotransformation of muraglitazar (B1676866) has consistently shown that its oxidative metabolites, as a general class, exhibit markedly reduced activity as PPARα/γ activators when compared to the parent compound, muraglitazar. nih.gov This suggests that the structural modifications resulting from metabolism, including hydroxylation, are detrimental to the compound's pharmacological activity.

For context, the parent compound, muraglitazar, demonstrates potent in vitro activity at human PPARα and PPARγ receptors, with EC50 values of 320 nM and 110 nM, respectively.

In Vitro Activity of Muraglitazar at Human PPAR Receptors
CompoundPPARα EC50 (nM)PPARγ EC50 (nM)
Muraglitazar320110
9-Hydroxy muraglitazarData not availableData not available

The "greatly reduced activity" of the metabolites implies that the introduction of a polar hydroxyl group at the 9-position likely interferes with the key interactions within the ligand-binding pockets of the PPARα and PPARγ receptors. nih.gov These interactions are critical for the conformational changes required for receptor activation and subsequent downstream biological effects. The precise quantitative decrease in binding affinity and functional efficacy for this compound remains to be elucidated through dedicated in vitro studies.

Rational Design and Synthesis of 9-Hydroxylated Analogues for SAR Elucidation

The synthesis of specific hydroxylated metabolites of muraglitazar, including the 9-hydroxy derivative, has been achieved for the purpose of structural identification and characterization. While the primary goal of these syntheses was to confirm the structures of metabolites found in human studies, the methodologies employed are relevant to the rational design of analogues for detailed SAR studies.

One effective approach for obtaining hydroxylated metabolites of muraglitazar has been the use of microbial bioreactors. This method provides a practical means of producing these compounds in sufficient quantities for analytical and biological evaluation. The oxidative metabolism of muraglitazar is characterized by several processes, including hydroxylation, O-demethylation, and oxazole-ring opening.

The rational design of 9-hydroxylated analogues for SAR elucidation would involve the strategic synthesis of a series of related compounds. This would allow for a systematic investigation of how the position and electronic environment of the hydroxyl group influence receptor binding and activation. By comparing the activity of these specifically designed analogues with that of the parent compound and other metabolites, a clearer understanding of the SAR for the muraglitazar scaffold can be developed. However, to date, published research has focused on the identification of existing metabolites rather than the design and synthesis of novel hydroxylated analogues for prospective SAR studies.

Advanced Analytical Methodologies for 9 Hydroxy Muraglitazar Research

Application of Liquid Chromatography-Mass Spectrometry (LC/MS) and LC-Tandem MS for Identification and Quantification

Liquid chromatography-mass spectrometry (LC/MS) and its tandem configuration (LC-MS/MS) are indispensable tools in the analysis of 9-Hydroxy muraglitazar (B1676866). These techniques are employed for both the qualitative identification and quantitative profiling of the metabolite in various biological matrices. doi.orgresearchgate.net

In metabolic studies of muraglitazar, researchers have utilized several LC/MS platforms, including quadrupole ion trap (LCQ and LTQ) and quadrupole time-of-flight (Q-TOF) mass spectrometers, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. doi.org The identification of 9-Hydroxy muraglitazar, often designated as metabolite M14, is confirmed by its characteristic retention time during chromatographic separation and its mass spectral data. scispace.com Specifically, it exhibits a molecular ion [M+H]+ at an m/z of 533. scispace.com

Tandem mass spectrometry (LC-MS/MS) provides further structural confirmation through the analysis of fragmentation patterns. For this compound, characteristic fragment ions are observed at m/z 308, resulting from cleavage at the C3-N bond, and at m/z 187, from cleavage at the C8-O bond. scispace.com The comparison of these mass spectral properties and HPLC retention times with those of other metabolites allows for its unambiguous identification. scispace.com

For quantification, LC/MS methods are used to assess the relative abundance of this compound in samples such as plasma, urine, feces, and bile. doi.orgresearchgate.net While it is a known metabolite, studies have indicated that the parent compound, muraglitazar, remains the most abundant component in plasma across different species. doi.orgresearchgate.net

Parameter Description
Instrumentation LCQ, LTQ, and Q-TOF Mass Spectrometers
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Parent Ion [M+H]+ m/z 533
Key Fragment Ions m/z 308 (C3-N bond cleavage), m/z 187 (C8-O bond cleavage)
Application Identification and quantitative profiling in biological matrices

Utilization of High-Resolution Mass Spectrometry for Metabolite Structural Elucidation

High-resolution mass spectrometry (HRMS) plays a pivotal role in the definitive structural elucidation of metabolites like this compound. The use of instruments such as a Q-TOF Ultima mass spectrometer allows for accurate mass measurements, which are critical in determining the elemental composition of the metabolite and its fragments. doi.org

In the characterization of muraglitazar metabolites, a Q-TOF instrument was tuned to a resolution of 18,000, enabling precise mass assignments. doi.org For accurate mass measurement, a reference standard, such as leucine (B10760876) enkephalin (m/z 556.2771), is often used as a lock mass to ensure high accuracy. doi.orgscispace.com This level of precision is instrumental in distinguishing between isobaric compounds and confirming the identity of metabolites.

The structural assignment of this compound as M14 was supported by these high-resolution mass analyses, which confirmed the addition of a hydroxyl group to the parent molecule. scispace.com The fragmentation patterns observed in HRMS/MS experiments further pinpointed the location of the hydroxylation to position 9 of the muraglitazar structure. scispace.com The combination of accurate mass data and characteristic fragmentation patterns provides unequivocal evidence for the elucidated structure. scispace.com

Technique Instrumentation Key Parameters Application in this compound Research
High-Resolution Mass Spectrometry (HRMS) Q-TOF UltimaResolution: 18,000; Lock Mass for accurate measurementAccurate mass measurement to confirm elemental composition and structural elucidation of the metabolite M14.

Radiometric and Chromatographic Techniques for Metabolic Tracing and Purification

Radiometric and chromatographic techniques are fundamental to tracing the metabolic pathways of muraglitazar and purifying its metabolites, including this compound. Studies investigating the disposition of muraglitazar have utilized [14C]-labeled muraglitazar administered to humans and animal models. doi.orgscispace.com

Following administration of the radiolabeled compound, samples from plasma, urine, feces, and bile are collected and analyzed to trace the distribution of radioactivity. doi.orgscispace.com Liquid chromatography coupled with radioactivity detection is a key technique for both the quantitative and qualitative profiling of the radiolabeled metabolites. doi.orgresearchgate.net This allows for the determination of the excretion routes and the relative abundance of different metabolites. For instance, studies have shown that the majority of the radioactive dose of muraglitazar is recovered in the feces. scispace.com

For the purpose of detailed structural analysis, such as with NMR, preparative high-performance liquid chromatography (HPLC) is employed for the isolation and purification of metabolites. In some cases, due to the low concentrations of metabolites in human samples, microbial bioreactors using strains like Saccharopolyspora hirsuta and Cunninghamella elegans have been used to produce larger quantities of human metabolites, including this compound (M14). scispace.com The metabolites produced by these microorganisms exhibit the same retention times and MS/MS properties as the human metabolites, allowing for their isolation and subsequent structural analysis. scispace.com

Technique Methodology Application in this compound Research
Radiometric Tracing Administration of [14C]muraglitazar followed by LC with radioactivity detection.Tracing the absorption, distribution, metabolism, and excretion of muraglitazar and its metabolites, including this compound.
Chromatographic Purification Preparative High-Performance Liquid Chromatography (HPLC).Isolation and purification of this compound from biological matrices or microbial bioreactors for detailed structural elucidation.

Preclinical Research Models for Investigating 9 Hydroxy Muraglitazar

In Vitro Cellular and Subcellular Models for Metabolic Studies

In vitro models provide a controlled environment to study the specific biochemical processes involved in the metabolism of muraglitazar (B1676866) into 9-Hydroxy muraglitazar and to assess the biological activity of the metabolite itself.

The formation of this compound occurs primarily through Phase I metabolic reactions, specifically oxidation. Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are the primary drivers of this process. nih.govresearchgate.netmdpi.com

Researchers utilize these subcellular fractions to investigate the biotransformation of muraglitazar. By incubating the parent drug with human liver microsomes in the presence of necessary cofactors like NADPH, scientists can identify the resulting metabolites, including this compound. This system is essential for determining the rate of metabolism and identifying which specific CYP450 enzymes are involved. researchgate.netmdpi.com To pinpoint the exact enzymes, recombinant CYP450 systems—where a single CYP enzyme is expressed in a cellular model—are used. This allows for the screening of individual enzymes against the drug to see which ones are capable of performing the hydroxylation reaction.

Table 1: Key Cytochrome P450 Enzymes in Drug Metabolism This table lists major CYP450 enzymes commonly involved in the Phase I metabolism of pharmaceuticals. The specific enzymes responsible for the hydroxylation of muraglitazar would be identified using these systems.

Enzyme FamilyKey IsozymesCommon Function
CYP1 CYP1A2Metabolism of various drugs and procarcinogens.
CYP2 CYP2C9, CYP2C19, CYP2D6Responsible for the metabolism of a large percentage of clinically used drugs. nih.gov
CYP3 CYP3A4, CYP3A5The most abundant CYP enzymes in the human liver, metabolizing approximately 50% of drugs on the market. youtube.com

Studies on muraglitazar have confirmed that hydroxylation is a major biotransformation pathway, alongside other processes like O-dealkylation and glucuronidation. nih.gov The parent drug is extensively metabolized, with the resulting oxidative metabolites being key components found in both bile and feces across multiple species, including humans. nih.gov

Once formed, it is important to understand the biological activity of this compound. Cultured adipocytes (fat cells) and hepatocytes (liver cells) are primary targets for PPAR agonists and serve as excellent in vitro models. PPARγ is predominantly expressed in adipose tissue, while PPARα is highly expressed in the liver. medscape.com

In Vivo Animal Models for Metabolic and Pharmacological Characterization of Muraglitazar Metabolites

Genetically obese and diabetic rodent models, such as the db/db mouse, are highly valuable for studying dual PPAR agonists. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin (B600854) resistance, and hyperglycemia, which closely mimics the metabolic state of type 2 diabetes in humans. medscape.comnih.gov

This model has been used extensively to characterize the potent antidiabetic and lipid-lowering effects of the parent drug, muraglitazar. medscape.comnih.govnih.gov In these studies, treatment with muraglitazar led to significant, dose-dependent reductions in plasma glucose, insulin, triglycerides, and free fatty acids. medscape.comnih.gov Such models are also used for metabolite disposition studies. After administering muraglitazar, the plasma, urine, bile, and feces can be collected to identify and quantify the presence of metabolites like this compound over time. This provides critical information on the metabolite's pharmacokinetic profile, including its rate of formation and elimination pathway. nih.govnih.gov

Table 2: Effects of Parent Compound Muraglitazar in Young Hyperglycemic db/db Mice Data from a 2-week study illustrating the pharmacological parameters measured in this animal model. Similar analyses would be used to characterize the in vivo effects of metabolites.

ParameterVehicle ControlMuraglitazar TreatmentOutcome
Fasted Plasma Glucose ElevatedDose-dependent reductionImproved glycemic control medscape.comnih.gov
Fasted Plasma Insulin ElevatedDose-dependent reductionIncreased insulin sensitivity medscape.comnih.gov
Plasma Triglycerides ElevatedDose-dependent reductionImproved lipid profile medscape.comnih.gov
Plasma Adiponectin Abnormally LowIncreased levelsCorrection of metabolic abnormality medscape.comnih.gov
Liver Lipid Content ElevatedLowered levelsReduction of fatty liver medscape.comnih.gov

Future Perspectives and Unexplored Research Avenues for 9 Hydroxy Muraglitazar

Elucidating Specificity of Hydroxylation Site Biogenesis and Enzyme Kinetics

A critical unexplored area is the determination of the enzyme kinetics for the formation of 9-Hydroxy muraglitazar (B1676866). Detailed kinetic studies are necessary to calculate key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This data would provide a quantitative understanding of the efficiency and capacity of the metabolic pathway, allowing for predictions of how genetic polymorphisms in CYP enzymes or the presence of co-administered drugs that inhibit or induce these enzymes might alter the metabolite's formation rate.

Table 1: Proposed Enzyme Kinetic Studies for 9-Hydroxy Muraglitazar Formation

Kinetic ParameterResearch ObjectivePotential Implication
Identification of specific CYP Isozymes To determine which CYP enzymes (e.g., CYP3A4, CYP2C8, CYP2C9) are primarily responsible for 9-hydroxylation.Understanding variability in patient metabolism and predicting specific drug-drug interactions.
Michaelis-Menten Constant (Km) To measure the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for muraglitazar.Assessing the likelihood of metabolic saturation at therapeutic concentrations.
Maximum Velocity (Vmax) To determine the maximum rate of this compound formation.Quantifying the capacity of the body to produce this metabolite.
Intrinsic Clearance (CLint) To calculate the ratio of Vmax to Km, representing the intrinsic metabolic efficiency of the pathway.Providing a key parameter for pharmacokinetic models to predict in vivo clearance.

Comprehensive Pharmacological Characterization of Attenuated Metabolite Activity Profiles

It has been established that the metabolites of muraglitazar generally exhibit significantly reduced activity as PPARα/γ activators when compared to the parent compound. nih.gov However, a detailed quantitative assessment of the pharmacological activity of this compound is lacking. A comprehensive characterization is required to understand its residual potential to contribute to either the therapeutic effects or the adverse event profile of muraglitazar.

Table 2: Illustrative Pharmacological Activity Profile Comparison

CompoundTarget ReceptorPotency (EC50, nM)Relative Potency (%)
Muraglitazar PPARα320100%
PPARγ110100%
This compound (Hypothetical Data) PPARα>10,000<3%
PPARγ8,500~1%

This table presents hypothetical data to illustrate the expected outcome of a comprehensive pharmacological characterization, based on the known attenuated activity of muraglitazar metabolites. nih.govtargetmol.com

Advanced In Silico Modeling for Metabolite-Receptor Interactions and Metabolic Pathway Prediction

Computational, or in silico, modeling offers a powerful and efficient means to explore the molecular interactions and metabolic fate of drug compounds. mdpi.com For this compound, advanced in silico techniques could provide significant insights where experimental data is currently unavailable. Molecular docking simulations could be employed to build a three-dimensional model of this compound within the ligand-binding pockets of PPARα and PPARγ. Such models could elucidate the structural basis for its attenuated activity, for instance, by revealing how the addition of a hydroxyl group may disrupt key hydrogen bonds or introduce steric hindrance that weakens its interaction with the receptors.

Furthermore, machine learning and other predictive algorithms could be utilized to model the complete metabolic pathway of muraglitazar. lbl.gov By inputting the structure of the parent drug, these models can predict potential sites of metabolism and the likelihood of forming various metabolites, including this compound and other, yet unidentified, downstream products. This approach can help prioritize which metabolites should be synthesized and evaluated in vitro, streamlining the research process.

Investigating the Potential for this compound to Influence Drug-Drug Interactions from a Metabolite Perspective

The parent drug, muraglitazar, is known to be a substrate for multiple metabolic enzymes, creating a potential for drug-drug interactions (DDIs). drugbank.com However, the role of its metabolites in causing DDIs is an unexplored and critical area of research. Metabolites, particularly if they reach significant concentrations in the liver or systemic circulation, can act as perpetrators of DDIs by inhibiting or inducing drug-metabolizing enzymes or transporters.

Q & A

Q. What are the primary metabolic pathways of muraglitazar, and how do they differ across species?

Muraglitazar undergoes extensive metabolism via glucuronidation and oxidation (e.g., aliphatic/aryl hydroxylation, O-dealkylation). In vivo studies in rats, dogs, monkeys, and humans show biliary excretion of glucuronide metabolites as the dominant clearance pathway (>95% of dose), with fecal excretion of hydrolyzed oxidative metabolites post-biliary release. Urinary excretion is minor (<5%). Species similarities include qualitative metabolite profiles across all tested species, but quantitative differences exist in metabolite abundance . Methodological Insight: Use radiolabeled [14C]muraglitazar for metabolite tracking, combined with LC/UV profiling and mass spectrometry (MS) for structural identification. Noncompartmental pharmacokinetic analysis (e.g., trapezoidal AUC calculation) quantifies exposure differences .

Q. How are muraglitazar metabolites structurally characterized, and what techniques validate their identification?

Metabolites are identified using high-resolution MS (Q-TOF) and 1H NMR. Key fragmentation patterns include cleavage at the benzylic C-N bond (m/z 292) and ether bond (m/z 186). For example, microbial bioreactors synthesize oxidative metabolites for NMR comparison, confirming hydroxylation or O-dealkylation sites . Methodological Insight: Apply mass defect filtering (0.006–0.106 Da range) to raw MS data to isolate metabolites with structural similarities to the parent compound. Synthesize reference standards for NMR cross-validation .

Q. What is the functional activity of muraglitazar metabolites compared to the parent drug?

Metabolites (e.g., M1, M5, M9, M15, M16) show minimal PPARα/γ agonist activity in transactivation assays. M11 retains partial PPARα activity (EC50 = 0.260 µM), but it is 7-fold less potent than muraglitazar (EC50 = 0.035 µM). Glucuronidated metabolites are inactive, confirming that efficacy derives solely from the parent drug . Methodological Insight: Use HEK cell lines transfected with PPARα/γ receptors for transactivation assays. Compare dose-response curves (EC50 values) of metabolites and parent drug .

Advanced Research Questions

Q. How do contradictions between in vitro and in vivo metabolite stability data impact translational research?

Metabolites like M13 (unstable in neutral pH) may be underrepresented in hepatocyte incubations due to hydrolysis, skewing in vitro/in vivo correlations. For example, biliary-excreted glucuronides hydrolyze in the intestine, reverting to oxidative metabolites in feces . Methodological Insight: Simulate intestinal pH conditions during in vitro stability assays. Use bile-duct cannulated animal models to directly quantify biliary vs. fecal metabolite fractions .

Q. What methodological challenges arise in cross-species extrapolation of muraglitazar metabolism data?

While all human metabolites are present in preclinical species, differences in enzyme kinetics (e.g., UGT isoforms for glucuronidation) affect metabolite ratios. For instance, monkeys show closer alignment to humans in biliary excretion rates than rodents . Methodological Insight: Perform interspecies scaling using physiologically based pharmacokinetic (PBPK) models. Incorporate hepatocyte incubation data to predict human metabolic clearance .

Q. How should safety studies address muraglitazar’s cardiovascular risk signals observed in clinical trials?

Post-hoc analyses of phase 2/3 trials reported a 2.23-fold increased risk of composite cardiovascular events (death, MI, stroke) and 7.43-fold higher CHF incidence vs. controls. These findings conflict with sponsor-reported per-patient-year exposure analyses . Methodological Insight: Use time-to-event survival analysis (Cox regression) instead of proportional hazard models to account for varying trial durations. Design dedicated cardiovascular outcome trials (CVOTs) with pre-specified endpoints .

Q. What experimental strategies differentiate muraglitazar’s PPARα/γ activation from its effects on downstream gene networks (e.g., adiponectin signaling)?

Muraglitazar upregulates adiponectin, AMPK, and fatty acid oxidation genes (e.g., CPT1b, ACADM) in human skeletal muscle. Use siRNA knockdown of PPAR isoforms in cell cultures to isolate α- vs. γ-mediated transcriptional effects . Methodological Insight: Combine RNA-seq with chromatin immunoprecipitation (ChIP) to map PPAR-binding sites on target gene promoters. Validate using PPAR-null animal models .

Data Interpretation and Contradictions

Q. Why do muraglitazar’s metabolites lack PPAR activity despite structural similarities to the parent drug?

Oxidation or glucuronidation disrupts critical pharmacophores (e.g., carbamate or oxazole moieties) required for PPAR binding. Molecular docking studies show metabolite M11’s hydroxylation reduces hydrogen bonding with PPARα’s ligand-binding domain . Methodological Insight: Perform molecular dynamics simulations to compare ligand-receptor binding energies of metabolites and parent drug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.